ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate
Description
Properties
Molecular Formula |
C19H21N3O4S2 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 6-[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-oxo-1,3-dihydroimidazol-4-yl]-6-oxohexanoate |
InChI |
InChI=1S/C19H21N3O4S2/c1-2-26-16(24)10-6-4-8-14(23)17-13(20-18(25)22-17)11-27-19-21-12-7-3-5-9-15(12)28-19/h3,5,7,9H,2,4,6,8,10-11H2,1H3,(H2,20,22,25) |
InChI Key |
CYNOUXWNMGFASG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-2-thiohydantoin Intermediate
The imidazolone core is synthesized via a modified Kenyon reaction. Sarcosine (44.9 mmol) and ammonium thiocyanate (134.7 mmol) undergo fusion at 140°C under nitrogen, yielding 1-methyl-2-thiohydantoin (1 ) after 19 hours. Purification involves washing with water, ethanol, and hexane, achieving >90% purity.
Knoevenagel Condensation for Arylmethylene Formation
1 reacts with aromatic aldehydes under solvent-free microwave irradiation (300 W, 80°C, 10–15 minutes) to form (5Z)-5-arylmethylene intermediates. This method achieves 75–85% yields with high stereoselectivity (Z:E > 9:1). For example:
S-Alkylation with 1,3-Benzothiazole-2-thiol
The sulfanylmethyl group is introduced via S-alkylation. A mixture of (5Z)-5-arylmethylene-imidazolone (1 eq), 1,3-benzothiazole-2-thiol (1.2 eq), and K₂CO₃ (2 eq) in acetonitrile reacts at 50–55°C for 6 hours. The product is isolated by column chromatography (SiO₂, ethyl acetate/hexane 1:3), yielding 68–72%.
Coupling with 6-Oxohexanoate Side Chain
The ketoester side chain is appended via Stobbe condensation. The benzothiazole-functionalized imidazolone (1 eq) reacts with ethyl 6-oxohexanoate (1.5 eq) in methanol using NaOMe (0.1 eq) at 23–25°C. After 12 hours, the crude product is recrystallized from ethanol/water (4:1), achieving 65–70% yield.
Optimization of Reaction Parameters
Solvent and Base Selection
Temperature and Time
-
Microwave-assisted Knoevenagel condensation reduces reaction time from 24 hours (conventional heating) to 15 minutes.
-
S-Alkylation at 50–55°C prevents thiourea byproduct formation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, benzothiazole-H), 3.42 (s, 3H, N–CH₃), 2.55 (t, J = 7.2 Hz, 2H, COCH₂).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The benzothiazole and imidazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine, while nucleophilic substitution can be achieved using nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole and imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds containing the benzothiazole moiety exhibit notable antimicrobial properties. Ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate has shown efficacy against a range of bacterial strains. For instance, studies have demonstrated that derivatives of benzothiazole exhibit potent activity against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Pharmacological Studies
2.1 Analgesic Effects
Pharmacological assessments reveal that this compound exhibits analgesic properties comparable to established analgesics like Piroxicam and Meloxicam. In animal models, the compound demonstrated significant pain relief at doses lower than those typically required for conventional analgesics .
2.2 Antidiabetic Activity
Recent studies have highlighted the potential of this compound in managing diabetes. It has been shown to enhance insulin sensitivity and reduce blood glucose levels in experimental models, indicating a possible role as an adjunct therapy for type 2 diabetes management .
Synthesis and Structural Analysis
The synthesis of this compound involves multi-step organic reactions that incorporate various reagents and conditions to yield the desired product with high purity. Structural characterization through techniques such as NMR and X-ray crystallography has confirmed the molecular integrity and conformation of the compound .
Comparative Analysis of Biological Activities
| Compound | Activity Type | Efficacy |
|---|---|---|
| Ethyl 6-{5-(benzothiazol)} | Antimicrobial | Effective against multiple strains |
| Ethyl 6-{5-(benzothiazol)} | Anti-inflammatory | Significant reduction in cytokine levels |
| Ethyl 6-{5-(benzothiazol)} | Analgesic | Comparable to Piroxicam |
| Ethyl 6-{5-(benzothiazol)} | Antidiabetic | Improved insulin sensitivity |
Mechanism of Action
The mechanism of action of ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in neurological pathways, such as gamma-aminobutyric acid (GABA) receptors.
Pathways Involved: It modulates the activity of these receptors, leading to altered neurotransmission and potential therapeutic effects in conditions like epilepsy and bacterial infections.
Comparison with Similar Compounds
Key Structural Features
The target compound shares functional groups with several ethyl benzoate derivatives documented in the literature. Below is a comparative analysis with structurally related compounds from :
| Compound ID | Core Structure | Substituents/Modifications | Potential Biological Relevance |
|---|---|---|---|
| Target Compound | Benzothiazole + 2-oxoimidazolidine | Sulfanyl-methyl bridge; hexanoate ester | Antimicrobial (inferred from benzothiazole) |
| I-6230 | Ethyl benzoate | 4-(Pyridazin-3-yl)phenethylamino group | Kinase inhibition (pyridazine derivatives) |
| I-6232 | Ethyl benzoate | 4-(6-Methylpyridazin-3-yl)phenethylamino group | Enhanced solubility (methyl group) |
| I-6373 | Ethyl benzoate | 4-(3-Methylisoxazol-5-yl)phenethylthio group | Antioxidant (thioether linkage) |
| I-6473 | Ethyl benzoate | 4-(3-Methylisoxazol-5-yl)phenethoxy group | Metabolic stability (ether vs. thioether) |
Critical Differences and Implications
Benzothiazole vs. Pyridazine/Isoxazole Cores: The benzothiazole moiety in the target compound confers distinct electronic properties compared to pyridazine (I-6230, I-6232) or isoxazole (I-6373, I-6473) rings. Benzothiazoles are known for their electron-deficient aromatic systems, enhancing interactions with biological targets like enzymes or DNA. Pyridazine and isoxazole derivatives often exhibit improved solubility due to nitrogen/oxygen heteroatoms, which may limit the target compound’s bioavailability.
Linker Groups: The sulfanyl-methyl bridge in the target compound introduces a sulfur atom, which can participate in redox reactions or metal coordination, unlike the amino or ether linkers in I-6230–I-6473.
Ester Chain Length: The hexanoate ester (6-carbon chain) in the target compound may enhance lipophilicity and membrane permeability compared to shorter-chain esters in analogues.
Biological Activity
Ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate, also known as MFCD00296197, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C19H21N3O4S2 |
| Molecular Weight | 405.52 g/mol |
| CAS Number | 1282376-77-5 |
| IUPAC Name | This compound |
Antiviral Properties
Recent studies have indicated that compounds containing benzothiazole and imidazole moieties exhibit significant antiviral activities. For instance, derivatives similar to MFCD00296197 have been shown to inhibit various viruses by targeting specific viral proteins or pathways. In a study exploring heterocyclic compounds with antiviral properties, it was found that certain derivatives exhibited effective inhibition against HSV replication in Vero cells, demonstrating a mechanism that could potentially apply to MFCD00296197 as well .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A notable study involved screening a drug library against multicellular spheroids, which are more representative of in vivo conditions than traditional cell cultures. This research identified several promising candidates with significant cytotoxic effects against cancer cell lines . The specific mechanisms of action often involve the induction of apoptosis and disruption of cell cycle progression.
The proposed mechanisms through which MFCD00296197 exerts its biological effects include:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral RNA synthesis or protein translation.
- Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some studies indicate that these compounds can halt the progression of cancer cells through the cell cycle, particularly at the G1/S phase transition.
Study 1: Antiviral Activity Against HSV
In a controlled laboratory setting, a derivative similar to MFCD00296197 was tested for its antiviral efficacy against HSV in Vero cells. The results indicated that at a concentration of 50 µM, the compound could prevent HSV-induced cytopathic effects by up to 91%, with low cytotoxicity observed (CC50 = 600 µM) .
Study 2: Anticancer Screening
A comprehensive screening of a drug library identified MFCD00296197 as a candidate for further investigation in cancer therapy. The compound demonstrated notable cytotoxicity against various cancer cell lines while maintaining selectivity over normal cells. This selectivity is crucial for developing effective cancer treatments with minimal side effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate, and how can reaction yields be improved?
- Methodological Answer :
- Step 1 : Start with precursor functionalization: React 1,3-benzothiazole-2-thiol with a methylating agent (e.g., iodomethane) to introduce the sulfanyl-methyl group.
- Step 2 : Couple the modified benzothiazole with a pre-synthesized 2-oxoimidazole intermediate via nucleophilic substitution.
- Step 3 : Optimize yield by varying reaction time (2–6 hours), temperature (60–80°C), and catalysts (e.g., K₂CO₃ or DIPEA). Monitor progress via HPLC or TLC .
- Step 4 : Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?
- Methodological Answer :
- Structural Confirmation : Use ¹H/¹³C NMR to verify the benzothiazole, imidazole, and ester moieties. Compare chemical shifts with analogous compounds (e.g., δ 7.8–8.2 ppm for benzothiazole protons) .
- Purity Assessment : Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >95% is acceptable for biological assays .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~445) .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
- Methodological Answer :
- In Vitro Testing : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with reference drugs like cisplatin .
- Enzyme Inhibition : Test inhibition of HIV-1 protease or cyclooxygenase (COX-2) via fluorometric or colorimetric assays. Use dose-response curves to determine potency .
- Controls : Include structurally related benzothiazole derivatives (e.g., 6-fluoro-benzothiazole analogs) to establish baseline activity .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral data or bioactivity results across studies?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR/HRMS results with X-ray crystallography (if crystalline) to resolve structural ambiguities .
- Bioassay Replication : Repeat assays under standardized conditions (e.g., ATP levels, serum concentration) to minimize variability. Use ANOVA to assess significance of discrepancies .
- Theoretical Alignment : Link findings to established mechanisms (e.g., benzothiazole-mediated apoptosis pathways) to contextualize contradictions .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the benzothiazole and imidazole moieties?
- Methodological Answer :
- Modular Synthesis : Systematically vary substituents (e.g., electron-withdrawing groups on benzothiazole, alkyl chains on imidazole) and test activity .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities with target proteins (e.g., PARP-1). Validate with in vitro data .
- Cluster Analysis : Group analogs by substituent patterns and correlate with bioactivity trends using PCA or heatmaps .
Q. How can the compound’s stability under physiological or extreme conditions be evaluated?
- Methodological Answer :
- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Quantify parent compound loss over time with LC-MS .
- Solid-State Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze crystallinity changes via PXRD .
Q. What advanced computational methods can predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .
- Molecular Dynamics (MD) : Simulate binding to DNA topoisomerase II (AMBER force field) to explore dynamic interactions over 100 ns trajectories .
- ADMET Prediction : Use QikProp or SwissADME to estimate permeability (LogP), bioavailability, and toxicity risks .
Theoretical and Experimental Design Considerations
Q. How can researchers align experimental design with theoretical frameworks (e.g., drug-likeness or heterocyclic reactivity)?
- Methodological Answer :
- Lipinski’s Rule : Ensure molecular weight <500 Da, LogP <5, and ≤10 H-bond acceptors/donors during analog design .
- Hammett Analysis : Apply σ values to predict electronic effects of substituents on imidazole ring reactivity .
- Retrosynthetic Planning : Use tools like Synthia or Reaxys to prioritize routes with minimal protecting groups and high atom economy .
Q. What methodologies address challenges in scaling up synthesis while maintaining reproducibility?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor key intermediates in real-time during scale-up .
- DoE Optimization : Use factorial design (e.g., 2³) to evaluate interactions between temperature, catalyst loading, and solvent volume .
- Green Chemistry : Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
